molecular formula C14H17F3N2O B3852354 1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine

1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B3852354
M. Wt: 286.29 g/mol
InChI Key: UCVCLECAKUVMRP-UHFFFAOYSA-N
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Description

“1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine” is a chemical compound with the molecular formula C12H15F3N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms . Piperazine derivatives have been used in the design and synthesis of anti-tubercular agents .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine” consists of a piperazine ring attached to a benzyl group with a trifluoromethyl substituent . The molecular weight of the compound is 244.26 g/mol .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature with a boiling point of 88-89 °C at 0.02 mmHg and a density of 1.239 g/mL at 25 °C . The refractive index is 1.491 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of piperazine derivatives can vary depending on the specific compound and its biological target . For example, some piperazine derivatives have been found to exhibit anti-tubercular activity .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c1-11(20)19-8-6-18(7-9-19)10-12-4-2-3-5-13(12)14(15,16)17/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVCLECAKUVMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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